5-(3,5-Dimethylphenyl)nicotinic acid
Overview
Description
5-(3,5-Dimethylphenyl)nicotinic acid is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Nicotinic acid, also known as Niacin, primarily targets the G protein-coupled receptors known as niacin receptors . These receptors play a crucial role in lipid metabolism .
Mode of Action
Nicotinic acid binds to its receptors, leading to a series of intracellular events. This includes the inhibition of lipolysis (the breakdown of fats), and reduction of the synthesis of low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL) .
Biochemical Pathways
Nicotinic acid is involved in various biochemical pathways. It acts as a precursor of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in cellular redox reactions .
Pharmacokinetics
The pharmacokinetics of nicotinic acid involves absorption from the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion in the urine . .
Result of Action
The action of nicotinic acid results in decreased levels of LDL and VLDL, and increased levels of high-density lipoproteins (HDL). This helps in the management of dyslipidemia and reduces the risk of cardiovascular diseases .
Action Environment
The action of nicotinic acid can be influenced by various factors such as the individual’s health status, genetic factors, diet, and other environmental factors. These factors can affect the absorption, distribution, metabolism, and excretion of the drug, thereby influencing its efficacy and safety .
Biochemical Analysis
Biochemical Properties
5-(3,5-Dimethylphenyl)nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 monooxygenases, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and detoxification processes . This modulation can lead to changes in cellular metabolism, including alterations in the levels of reactive oxygen species and other metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing metabolic processes and reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, including liver damage and other organ toxicities . Threshold effects have been observed, where the compound’s effects become pronounced only above certain dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases and other cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell . The compound’s metabolism is closely linked to the pyridine nucleotide cycle, which plays a crucial role in cellular energy production and redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues . The distribution of this compound can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Its localization can also affect its interactions with other biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-10(2)5-11(4-9)12-6-13(14(16)17)8-15-7-12/h3-8H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLORROYVZRDMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675463 | |
Record name | 5-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048486-24-3 | |
Record name | 5-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.